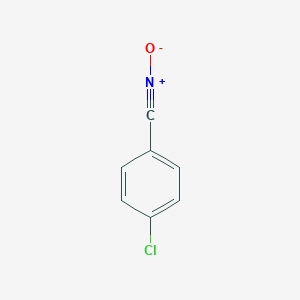

4-Chlorobenzonitrile oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chlorobenzonitrile oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO/c8-7-3-1-6(2-4-7)5-9-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZOYCUFNPVCWJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#[N+][O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165791 | |

| Record name | Benzonitrile, 4-chloro-, N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15500-74-0 | |

| Record name | Benzonitrile, 4-chloro-, N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015500740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-chloro-, N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chlorobenzonitrile Oxide

Classical and Contemporary Dehydrohalogenation Protocols

Dehydrohalogenation represents the most common and direct route to obtaining 4-chlorobenzonitrile (B146240) oxide. This approach involves the elimination of a hydrogen halide from a suitable precursor, typically a hydroxamoyl chloride.

Synthesis via 4-Chlorobenzohydroxamoyl Chloride Precursors

The cornerstone of 4-chlorobenzonitrile oxide synthesis is the dehydrochlorination of 4-chlorobenzohydroxamoyl chloride. acs.orgthieme-connect.de This precursor is itself synthesized from more readily available starting materials. A typical and efficient sequence involves the oximation of 4-chlorobenzaldehyde (B46862) to yield 4-chlorobenzaldoxime, which is subsequently chlorinated. rsc.org

The chlorination of the aldoxime to the corresponding hydroxamoyl chloride is a critical step. Reagents such as N-chlorosuccinimide (NCS) in a suitable solvent like dimethylformamide (DMF) are commonly employed to achieve this transformation, often with high yields. thieme-connect.dersc.org One of the major advantages of using NCS is its ability to selectively chlorinate the oxime function without significant chlorination of the aromatic ring, a common side reaction with other chlorinating agents. thieme-connect.de

Once the 4-chlorobenzohydroxamoyl chloride is obtained, the final step is the elimination of hydrogen chloride to generate the nitrile oxide. This is typically achieved by the action of a base.

Role of Organic Bases and Anhydrous Solvent Systems in Nitrile Oxide Generation

The choice of base and solvent system is paramount for the successful generation and subsequent reaction of this compound. Organic bases, particularly tertiary amines like triethylamine (B128534) (Et₃N), are widely used to promote the dehydrohalogenation of 4-chlorobenzohydroxamoyl chloride. thieme-connect.dersc.org The base abstracts the acidic proton from the hydroxyl group of the hydroxamoyl chloride, initiating the elimination of HCl. saskoer.ca

The reaction is almost exclusively carried out in anhydrous solvents to prevent the dimerization of the highly reactive nitrile oxide intermediate into furoxans (1,2,5-oxadiazole-2-oxides). Common solvents include dichloromethane, diethyl ether, and tetrahydrofuran (B95107) (THF). thieme-connect.dersc.org The use of an inert atmosphere, such as nitrogen or argon, is also recommended to further minimize side reactions. In some cases, the reaction can be performed in a two-phase system, which can facilitate the separation of the product. rushim.ru

| Base | Solvent | Key Considerations |

| Triethylamine (Et₃N) | Dichloromethane (CH₂Cl₂) | Common, effective, requires anhydrous conditions. |

| Triethylamine (Et₃N) | Diethyl Ether (Et₂O) | Good for subsequent in-situ reactions. thieme-connect.de |

| Triethylamine (Et₃N) | Tetrahydrofuran (THF) | Often used for cycloaddition reactions at low temperatures. rsc.org |

| Potassium Hydroxide (KOH) | Ethanol | Can be used, but may lead to more side products. wikipedia.org |

Mechanistic Considerations in Dehydrohalogenation for Optimal Yield and Purity

The dehydrohalogenation of hydroxamoyl chlorides to form nitrile oxides is generally understood to proceed through an E2-type elimination mechanism. saskoer.ca The base abstracts a proton from the hydroxyl group, and in a concerted step, the carbon-chlorine bond is cleaved, and the nitrile oxide is formed.

The efficiency of this process is influenced by several factors. The strength of the base plays a crucial role; a sufficiently strong base is required to deprotonate the hydroxamoyl chloride effectively. saskoer.ca Steric hindrance around the reaction center can also affect the rate of reaction. The anti-periplanar arrangement of the hydrogen and the leaving group (chlorine) is the preferred conformation for the E2 elimination, and the flexibility of the molecule to achieve this geometry can impact the reaction outcome. youtube.com

To optimize yield and purity, it is essential to control the reaction conditions carefully. Slow addition of the base to the solution of the hydroxamoyl chloride can help to maintain a low concentration of the nitrile oxide at any given time, thereby minimizing dimerization. thieme-connect.de Performing the reaction at low temperatures can also help to suppress side reactions.

Analogous Synthetic Routes for Nitrile Oxide Derivatives

While the dehydrohalogenation of hydroxamoyl chlorides is the most direct method, other synthetic strategies have been developed for the generation of nitrile oxides, which can also be applied to the synthesis of this compound and its derivatives.

Exploration of Oximation-Chlorination-Dehydrohalogenation Sequences

The sequence of oximation, chlorination, and dehydrohalogenation is a well-established and versatile pathway for the synthesis of a wide variety of nitrile oxides. rsc.org This three-step process offers a high degree of flexibility, as it allows for the introduction of various substituents on the aromatic ring of the starting aldehyde.

The initial oximation of an aldehyde to an aldoxime is typically a straightforward reaction with hydroxylamine (B1172632). The subsequent chlorination of the aldoxime to the hydroxamoyl chloride is a key step, with reagents like N-chlorosuccinimide being preferred for their selectivity. thieme-connect.dersc.org The final dehydrohalogenation step, as previously discussed, generates the nitrile oxide in situ for immediate use in cycloaddition or other reactions. beilstein-journals.orgresearchgate.net

Strategies for Stabilizing Transient Nitrile Oxide Intermediates

The inherent instability of nitrile oxides, leading to their rapid dimerization, presents a significant challenge in their synthesis and handling. umich.edu Several strategies have been developed to mitigate this issue and stabilize these transient intermediates.

One common approach is to generate the nitrile oxide in the presence of a trapping agent, such as an alkene or alkyne, for an in-situ 1,3-dipolar cycloaddition reaction. researchgate.netacs.org This effectively consumes the nitrile oxide as it is formed, preventing its dimerization.

Another strategy involves the introduction of sterically bulky substituents on the aromatic ring adjacent to the nitrile oxide functionality. These bulky groups can physically hinder the approach of two nitrile oxide molecules, thereby slowing down the rate of dimerization. umich.edu

Furthermore, the use of specific reaction conditions can also contribute to the stabilization of the nitrile oxide. For instance, conducting the reaction at very low temperatures can significantly reduce the rate of dimerization. The choice of solvent can also play a role, with less polar solvents sometimes favoring the stability of the nitrile oxide.

Recent research has also explored the use of solid-phase synthesis techniques, where the nitrile oxide precursor is attached to a polymer support. This can help to isolate the reactive intermediates and prevent their dimerization. thieme-connect.de Additionally, the use of flow reactors allows for the continuous generation and immediate consumption of the nitrile oxide, minimizing the opportunity for side reactions.

Precursor Synthesis for this compound

Industrial Production of 4-Chlorobenzonitrile via Ammoxidation of 4-Chlorotoluene (B122035)

The primary industrial method for producing 4-chlorobenzonitrile is the ammoxidation of 4-chlorotoluene. wikipedia.orgwikipedia.org This gas-phase catalytic reaction involves the reaction of 4-chlorotoluene with ammonia (B1221849) and oxygen, typically in a fluidized bed reactor. google.com The process is an extension of the Sohio process, which was originally developed for the production of acrylonitrile. wikipedia.org

The efficiency of the ammoxidation process is highly dependent on the catalyst system employed. Multi-component metal oxide catalysts are favored, with vanadium-based systems being particularly prominent. wikipedia.org For instance, a V-P-Ce-Sb-O catalyst has demonstrated high selectivity and conversion rates. google.com A patent describes a V-P-Ce-Sb-O multi-component catalyst where the atomic ratios of the components are carefully controlled (a=1, b=0.7-2, c=0.3-1, d=0.5-1) to achieve optimal performance. google.com Another catalyst system for the ammoxidation of the related o-chlorotoluene utilizes vanadium and phosphorus oxides as the main components, with the addition of promoters like iron, lithium, chromium, molybdenum, tungsten, or lanthanum oxides, supported on silica (B1680970) gel. google.com

The reaction conditions are critical for maximizing the yield of 4-chlorobenzonitrile while minimizing the formation of by-products such as carbon oxides and chlorobenzene. rsc.org Typical reaction temperatures for the ammoxidation of o-chlorotoluene are in the range of 370-380 °C. google.com One study on the ammoxidation of 2-chlorotoluene (B165313) found that both vanadia content in the Al₂O₃ supported catalyst and the reaction temperature significantly impact the reaction's activity. rsc.org

Table 1: Industrial Ammoxidation of Chlorotoluenes

| Precursor | Catalyst System | Reaction Temperature (°C) | Key Findings |

|---|---|---|---|

| 4-Chlorotoluene | V-P-Ce-Sb-O | Not specified | High selectivity and conversion for 4-chlorobenzonitrile production. google.com |

| o-Chlorotoluene | V-P-Ce-Sb-O | 370-380 | Selectivity >95%, conversion >99.3%, yield >92%. google.com |

| o-Chlorotoluene | V₂O₅/Al₂O₃ | Varied | Vanadia content and temperature are crucial for activity. rsc.org |

| o-Chlorotoluene | V-P oxides with promoters on silica gel | Not specified | Improved yield by 10-15%. google.com |

Unexplored Pathways for Subsequent Conversion to Nitrile Oxide

While the ammoxidation of 4-chlorotoluene efficiently produces 4-chlorobenzonitrile, the subsequent conversion to this compound is an area with less explored industrial-scale pathways. The literature primarily focuses on laboratory-scale syntheses.

One common laboratory method for generating nitrile oxides is the dehydrohalogenation of hydroxamoyl halides. This would involve the initial conversion of 4-chlorobenzonitrile to 4-chlorobenzaldehyde, followed by reaction with hydroxylamine to form 4-chlorobenzaldoxime. Subsequent chlorination, for instance with N-chlorosuccinimide (NCS), would yield 4-chlorobenzohydroxamoyl chloride, which upon treatment with a base, would eliminate HCl to form this compound. However, the direct oxidation of the nitrile precursor, 4-chlorobenzonitrile, to the corresponding nitrile oxide is not a well-documented or explored route in the available literature.

Another potential, though less direct, route could involve the use of organoselenium catalysts. For instance, the conversion of 4-chlorobenzaldehyde oxime to 4-chlorobenzonitrile has been demonstrated using an organoselenium functionalized SBA-15 catalyst. nih.gov While this produces the nitrile, further oxidation to the nitrile oxide would still be required.

Recent advancements in electrosynthesis have shown the potential for converting primary alcohols to nitriles using simple nickel catalysts in a one-pot reaction with ammonia. rsc.org This could theoretically be applied to produce 4-chlorobenzonitrile from 4-chlorobenzyl alcohol, although this specific conversion has not been reported. The subsequent oxidation to the nitrile oxide would remain a separate challenge.

Challenges in Scalable Synthesis and Mitigation Strategies (e.g., Dimerization Control)

A significant hurdle in the scalable synthesis of this compound is its propensity to dimerize, primarily forming furoxans (1,2,5-oxadiazole-2-oxides). researchgate.netrushim.ru This dimerization is a rapid process, especially for simple aromatic nitrile oxides, and can significantly reduce the yield of the desired monomeric nitrile oxide. researchgate.netrushim.ru

The dimerization process is understood to proceed through a stepwise mechanism involving a dinitrosoalkene diradical intermediate. researchgate.netacs.org The rate of dimerization is influenced by several factors, including the steric and electronic properties of the substituents on the aromatic ring. researchgate.net

Several strategies can be employed to mitigate dimerization and favor the desired reaction of the nitrile oxide, such as in 1,3-dipolar cycloaddition reactions:

In Situ Generation: A common and effective strategy is to generate the nitrile oxide in the presence of a trapping agent (dipolarophile). researchgate.nettandfonline.com This ensures that the concentration of the free nitrile oxide remains low, thus minimizing the rate of the second-order dimerization reaction.

Slow Addition/Diffusion Mixing: Slowly adding the precursor for the nitrile oxide (e.g., the hydroxamoyl chloride or a base for dehydrohalogenation) to the reaction mixture containing the dipolarophile can effectively control the instantaneous concentration of the nitrile oxide. mdpi.comnsf.gov A diffusion mixing technique, where reagents are mixed gradually, has been shown to be effective for reactions with rapidly dimerizing dipoles. mdpi.com

Solvent Choice: The choice of solvent can influence the rate of dimerization. Non-polar solvents are generally preferred as they can slow down the dimerization process compared to polar solvents.

Temperature Control: Lowering the reaction temperature can also help to reduce the rate of dimerization. sci-hub.se

Steric Hindrance: Introducing bulky substituents near the nitrile oxide functionality can sterically hinder the approach of two molecules for dimerization. rushim.rusci-hub.se While not directly applicable to modifying this compound itself, this principle is important in the design of stable nitrile oxides.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the mechanism and kinetics of nitrile oxide dimerization, which can aid in the development of effective mitigation strategies. researchgate.netacs.org

Table 2: Mitigation Strategies for Dimerization of Nitrile Oxides

| Strategy | Description | Example Application/Finding |

|---|---|---|

| In Situ Generation | Generating the nitrile oxide in the presence of a trapping agent. | Used in [3+2] cycloaddition reactions to afford isoxazoles and isoxazolines. tandfonline.com |

| Slow Addition | Gradual addition of a reagent to control nitrile oxide concentration. | A syringe pump was used to add a precursor over 1 hour to avoid dimer formation. nsf.gov |

| Diffusion Mixing | A technique for gradual mixing of reagents. | Effective for reactions involving rapidly dimerizing dipoles. mdpi.com |

| Solvent Choice | Utilizing non-polar solvents to slow dimerization. | Benzene (B151609) can reduce dimerization compared to more polar solvents. |

| Temperature Control | Conducting reactions at lower temperatures. | Dimerization proceeds at ambient and even lower temperatures, so cooling is a general strategy. sci-hub.se |

Mechanistic Investigations of 4 Chlorobenzonitrile Oxide Reactivity

Comprehensive Analysis of 1,3-Dipolar Cycloaddition Reactions (32CA)

4-Chlorobenzonitrile (B146240) oxide is a reactive intermediate that serves as a quintessential 1,3-dipole in cycloaddition reactions. The 1,3-dipolar cycloaddition, often referred to as a Huisgen cycloaddition, is a powerful chemical reaction that forms a five-membered heterocyclic ring from a 1,3-dipole and a dipolarophile, which is typically an alkene or alkyne. wikipedia.org These reactions are of significant importance in organic synthesis for the regio- and stereoselective construction of these heterocycles. wikipedia.org Nitrile oxides, including 4-chlorobenzonitrile oxide, are highly reactive dipoles used in these transformations to create isoxazolines and isoxazoles, which are versatile building blocks in synthetic chemistry. chem-station.com

The reactivity of this compound is prominently demonstrated in its [3+2] cycloaddition (32CA) reactions with various dipolarophiles containing double or triple bonds. These reactions provide efficient pathways to a range of five-membered heterocycles.

The 1,3-dipolar cycloaddition of nitrile oxides with alkenes or substituted olefins is a cornerstone method for synthesizing 2-isoxazolines, which are five-membered heterocyclic compounds with a nitrogen-oxygen bond. chem-station.comnih.gov These isoxazoline (B3343090) frameworks are present in a variety of natural products and pharmacologically relevant molecules. nih.gov The reaction involves the in situ generation of the nitrile oxide, such as this compound, which then readily reacts with the C=C bond of the dipolarophile. chem-station.comnih.gov

The regioselectivity of the cycloaddition between a nitrile oxide and an alkene is a critical aspect, often explained by Frontier Molecular Orbital (FMO) theory. nih.gov For most alkenes, the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole. nih.gov This interaction governs the orientation of the addition and thus the substitution pattern on the resulting isoxazoline ring. A computational study on the reaction between nitro-substituted formonitrile N-oxide and various electron-rich alkenes showed a clear preference for the formation of 5-substituted 3-nitro-2-isoxazolines, highlighting the role of electronic factors in controlling regioselectivity. mdpi.com

A study involving the reaction of this compound (CBNO) with β-aminocinnamonitrile (ACN), a substituted olefin, was investigated using molecular electron density theory (MEDT). This reaction was found to proceed with total chemo- and regioselectivity. bohrium.com

Table 1: Calculated Activation Enthalpies for the 32CA Reaction of this compound (CBNO) and β-Aminocinnamonitrile (ACN)

| Solvent | Activation Enthalpy (kcal/mol) |

| Gas Phase | 11.8 bohrium.com |

| Benzene (B151609) | 14.2 bohrium.com |

| Methanol (B129727) | 16.6 bohrium.com |

| This table presents the activation enthalpies for the reaction leading to 3-aryl-5-(β-aminostyryl)-1,2,4-oxadiazole, as calculated at the MPWB1K/6-311G(d,p) level. bohrium.com |

The reaction between nitrile oxides and alkynes is a widely utilized and efficient method for the synthesis of isoxazoles, which are aromatic five-membered heterocycles. nih.gov This [3+2] cycloaddition provides direct access to the isoxazole (B147169) core, a structural motif found in numerous biologically active compounds, including certain anti-inflammatory drugs. nih.govorganic-chemistry.org The reaction can be performed under various conditions, and the nitrile oxide is typically generated in situ from the corresponding hydroximoyl chloride. nih.gov

The mechanism of this cycloaddition has been proposed to occur via either a concerted pericyclic pathway or a stepwise mechanism involving a diradical intermediate. nih.gov The regioselectivity of the addition to unsymmetrical alkynes is a key consideration. While traditional methods sometimes require harsh conditions and yield mixtures of regioisomers, catalyst-based approaches have been developed to improve control. organic-chemistry.org For instance, ruthenium(II) catalysts have been shown to promote the reaction smoothly at room temperature, affording high yields and regioselectivity for both 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles. beilstein-journals.org Hypervalent iodine reagents can also be used to induce the cycloaddition under mild conditions with complete regioselectivity when using terminal alkynes.

The 1,3-dipolar cycloaddition of nitrile oxides to nitriles (R-C≡N) is a classical and direct method for the synthesis of the 1,2,4-oxadiazole (B8745197) ring system. nih.govchim.it This reaction is a [3+2] process where the nitrile oxide acts as the three-atom component and the nitrile C≡N bond serves as the dipolarophile. chim.it This approach is distinct from the more common method of synthesizing 1,2,4-oxadiazoles, which involves the cyclization of O-acyl amidoximes. nih.govnih.govias.ac.in The cycloaddition route directly assembles the heterocyclic core from two nitrile-containing precursors. organic-chemistry.org

A detailed computational study on the reaction between this compound (CBNO) and β-aminocinnamonitrile (ACN) provides insight into the formation of a 1,2,4-oxadiazole. bohrium.com In this case, the cyano group of ACN acts as the dipolarophile. The study predicted the formation of 3-aryl-5-(β-aminostyryl)-1,2,4-oxadiazole as the sole, energetically favored product, demonstrating high chemo- and regioselectivity. bohrium.com The reaction is favored in non-polar solvents like benzene, with catalytic amounts of a protic solvent such as methanol accelerating the process through hydrogen bonding interactions with the oxygen atom of the nitrile oxide. bohrium.com

While many 1,3-dipolar cycloadditions are considered to be concerted pericyclic reactions, there is growing evidence for stepwise mechanisms involving intermediates, particularly in reactions with polar or sterically demanding substrates. mdpi.comresearchgate.net The characterization of these pathways is crucial for a complete understanding of the reaction's scope and limitations.

The question of whether [3+2] cycloadditions proceed through a concerted mechanism or a stepwise pathway involving a zwitterionic intermediate has been a subject of extensive investigation. mdpi.comresearchgate.net While a one-step, concerted mechanism is often invoked, numerous reactions are now understood to proceed via stepwise mechanisms, especially when polar interactions between the reactants are significant. mdpi.comnih.gov

The reaction of this compound (CBNO) with β-aminocinnamonitrile (ACN) has been characterized as a zwitterionic-type (zw-type) 32CA reaction. bohrium.com Computational analysis indicates that this reaction follows a non-concerted, two-stage, one-step mechanism. bohrium.com This means that while no stable intermediate is formed along the reaction coordinate, the transition state exhibits a high degree of charge separation, characteristic of a zwitterionic nature. The global electron density transfer (GEDT) at the transition state was calculated to be greater than 0.14 e, indicating a polar process. bohrium.com The formation of an intramolecular hydrogen bond between the amine group of ACN and the oxygen atom of CBNO further stabilizes this polar transition state, favoring the zw-type mechanism. bohrium.com

In more general studies of other 1,3-dipoles, zwitterionic intermediates have been proposed or identified in reactions with highly electrophilic or nucleophilic dipolarophiles. mdpi.comscispace.com For example, the reaction of sterically crowded thiocarbonyl ylides with certain olefins was one of the first reliably documented cases of a stepwise 32CA proceeding through a zwitterionic intermediate. researchgate.net These intermediates can be influenced by solvent polarity and the electronic nature of the substituents on both the dipole and the dipolarophile. mdpi.com

Advanced Mechanistic Characterization of Cycloaddition Pathways

Detailed Analysis of Non-Concerted Two-Stage One-Step Reaction Mechanisms

Theoretical studies, particularly those employing Molecular Electron Density Theory (MEDT), have revealed that the [3+2] cycloaddition (32CA) reaction of this compound with certain dipolarophiles, such as β-aminocinnamonitrile, proceeds through a non-concerted, two-stage, one-step mechanism. d-nb.infobohrium.com This type of mechanism is characterized by a single transition state connecting the reactants to the cycloadduct, yet the formation of the two new single bonds is distinctly asynchronous.

The reaction is classified as a zwitterionic-type (zw-type) 32CA reaction, which typically involves a high activation energy barrier due to the absence of pseudoradical or carbenoid centers. d-nb.info The progression of the reaction involves the initial formation of the first single bond between the most nucleophilic center of one reactant and the most electrophilic center of the other. Subsequently, as the reaction proceeds along the intrinsic reaction coordinate, the second single bond is formed to complete the five-membered ring. This mechanistic pathway is distinct from a concerted mechanism where both bonds are formed simultaneously, or a stepwise mechanism that involves a stable intermediate.

The activation enthalpies for these reactions are influenced by the solvent, with calculations showing values of 11.8 kcal·mol⁻¹ in the gas phase, 14.2 kcal·mol⁻¹ in benzene, and 16.6 kcal·mol⁻¹ in methanol for the reaction with β-aminocinnamonitrile. d-nb.infobohrium.com This suggests that non-polar solvents are more conducive to this type of reaction, as polar solvents tend to stabilize the reactants more than the transition state and the cycloadduct. d-nb.info

Dynamics of Global Electron Density Transfer (GEDT) in Transition States

A key feature of the zw-type [3+2] cycloaddition reactions of this compound is the presence of a significant Global Electron Density Transfer (GEDT) at the transition state. d-nb.infobohrium.com The GEDT quantifies the net charge transfer between the interacting molecules and is a crucial indicator of the polar nature of a reaction. nih.govrowan.eduresearchgate.net For the reaction between this compound and β-aminocinnamonitrile, the GEDT at the most favorable transition state structure is calculated to be higher than 0.14 e, signifying a reaction with some polar character. d-nb.infobohrium.com

This electron density transfer occurs from the nucleophilic species to the electrophilic one, and its magnitude is directly correlated with the reactivity. nih.govrowan.eduresearchgate.net A higher GEDT at the transition state generally corresponds to a lower activation energy, thus accelerating the reaction. researchgate.net The analysis of conceptual DFT reactivity indices, such as electrophilicity (ω) and nucleophilicity (N), helps in predicting the direction and magnitude of this electron transfer. In these reactions, this compound typically acts as the electrophile, while the dipolarophile assumes the role of the nucleophile. d-nb.info The GEDT is a critical factor that facilitates the necessary bonding changes for the formation of the new C-C and C-O single bonds in the cycloaddition process. rowan.edu

Investigation of Bond Formation Asynchronicity

The non-concerted nature of the [3+2] cycloaddition reactions of this compound is intrinsically linked to the asynchronicity of bond formation in the transition state. researchgate.net This means that the two new sigma bonds are formed at different rates. The degree of asynchronicity can be quantified by examining the lengths of the forming bonds at the transition state geometry.

In polar cycloadditions, the formation of the first bond typically occurs between the most electrophilic center of one reactant and the most nucleophilic center of the other. The asynchronicity is a direct consequence of the unsymmetrical nature of the reactants and the polar character of the reaction. The more favorable two-center interaction initiates the bond formation process. Computational studies on similar 1,3-dipolar cycloadditions have shown that the asynchronicity can be influenced by the electronic properties of both the dipole and the dipolarophile. rsc.org For zw-type reactions, the formation of the C-O single bond is often more advanced in the transition state compared to the C-C bond. d-nb.info

Role of Intermolecular and Intramolecular Hydrogen Bonding in Transition State Stabilization

Hydrogen bonding plays a significant role in stabilizing the transition states of [3+2] cycloaddition reactions involving this compound, thereby influencing the reaction rate and selectivity. d-nb.infobohrium.com Both intramolecular and intermolecular hydrogen bonds can be operative.

In the reaction of this compound with β-aminocinnamonitrile, the most energetically favored transition state exhibits an intramolecular hydrogen bond between the amine (-NH₂) group of the dipolarophile and the oxygen atom of the nitrile oxide. d-nb.infobohrium.com This interaction helps to pre-organize the reactants in a favorable geometry for the cycloaddition, thus lowering the activation energy. nih.gov

Regioselectivity and Stereoselectivity in 1,3-Dipolar Cycloadditions

The regioselectivity and stereoselectivity of 1,3-dipolar cycloadditions involving this compound are critical aspects that determine the structure of the resulting heterocyclic products. These outcomes are governed by a complex interplay of electronic and steric factors, as well as the chirality of the reactants.

Influence of Dipolarophile Electronic Properties and Substituent Effects on Regiochemical Outcomes

The regioselectivity of the [3+2] cycloaddition of this compound is highly dependent on the electronic nature of the dipolarophile and the substituents present on both reactants. chesci.com In general, these reactions can be classified based on the frontier molecular orbital (FMO) theory. The interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other determines the regiochemical outcome. chesci.com

For reactions with electron-rich alkenes, the dominant interaction is typically between the HOMO of the dipolarophile and the LUMO of the nitrile oxide (Type II cycloaddition). Conversely, with electron-deficient alkenes, the primary interaction is between the LUMO of the dipolarophile and the HOMO of the nitrile oxide (Type I cycloaddition). chesci.com The regioselectivity is dictated by the matching of the larger orbital coefficients of the interacting atoms.

Substituent effects play a crucial role in modulating the electronic properties of the dipolarophile and thus directing the regioselectivity. Electron-donating groups on the dipolarophile raise its HOMO energy level, favoring the formation of one regioisomer, while electron-withdrawing groups lower its LUMO energy level, potentially leading to the opposite regiochemistry. chesci.com For instance, in the reaction of benzonitrile (B105546) oxides with methyl cinnamate, the 5-phenyl regioisomer is predominantly formed. However, switching to an N,N-diethylcinnamide as the dipolarophile can lead to a reversal of regioselectivity, favoring the 4-phenyl isomer, which is attributed to steric interactions in the transition state. nih.gov

Table 1: Regioselectivity in the Cycloaddition of Benzonitrile Oxides with Cinnamates and Cinnamides nih.gov

| Dipolarophile | Dipole | 5-Phenyl Regioisomer (%) | 4-Phenyl Regioisomer (%) |

| Methyl Cinnamate | Benzonitrile Oxide | ~80 | ~20 |

| N,N-Diethylcinnamide | Benzonitrile Oxide | 23 | 77 |

Stereochemical Control and Diastereoselectivity in Reactions with Chiral Systems

When this compound reacts with a chiral dipolarophile, the formation of diastereomeric products is possible. The control of stereochemistry in these reactions is of significant interest for the synthesis of enantiomerically pure compounds. The diastereoselectivity is influenced by the steric and electronic interactions in the transition state, which can be directed by the chiral auxiliary on the dipolarophile. nih.gov

Computational studies on the 1,3-dipolar cycloaddition of nitrile oxides with chiral homoallylic alcohols have shown that the diastereoselectivity can be predicted by analyzing the energies of the possible transition state structures. nih.gov The presence of a coordinating metal, such as magnesium, can significantly enhance the diastereoselectivity by forming a chelated transition state, which locks the conformation of the dipolarophile and directs the approach of the nitrile oxide to one face of the double bond. researchgate.net In the absence of such coordinating effects, the stereochemical outcome is often governed by steric hindrance, with the dipole preferentially attacking the less hindered face of the dipolarophile. nih.gov The anti-product is often favored in both thermal and magnesium-mediated reactions with chiral homoallylic alcohols. nih.gov

Factors Governing Chemo- and Regioselectivity (e.g., with β-aminocinnamonitrile)

The reaction of this compound with dipolarophiles, such as β-aminocinnamonitrile, proceeds via a [3+2] cycloaddition (32CA) mechanism. d-nb.info The selectivity of this reaction, in terms of both chemo- and regioselectivity, is governed by a combination of electronic and steric factors, as well as reaction conditions. β-aminocinnamonitrile presents two potential sites for cycloaddition: the carbon-carbon double bond (C=C) and the carbon-nitrogen triple bond (C≡N) of the nitrile group.

Detailed computational studies, specifically using molecular electron density theory (MEDT), have shown that the reaction between this compound and β-aminocinnamonitrile exhibits a high degree of selectivity. d-nb.infobohrium.com The reaction is characterized as a zwitterionic-type (zw-type) 32CA reaction and demonstrates total chemo- and regioselectivity. d-nb.infobohrium.com The preferred pathway leads to the formation of a 1,2,4-oxadiazole derivative, indicating that the nitrile oxide reacts preferentially with the C≡N group of β-aminocinnamonitrile over the C=C bond. d-nb.info

Several factors contribute to this observed selectivity:

Frontier Molecular Orbital (FMO) Interactions : The relative energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the reactants play a crucial role. The interaction between the HOMO of one reactant and the LUMO of the other dictates the favored reaction pathway.

Intramolecular Hydrogen Bonding : A significant factor in the selectivity of this specific reaction is the formation of an intramolecular hydrogen bond. This bond forms between the amine (-NH2) group of β-aminocinnamonitrile and the oxygen atom of the this compound within the transition state structure. bohrium.com This interaction preferentially stabilizes the transition state leading to the 1,2,4-oxadiazole product. d-nb.infobohrium.com

Solvent Effects : The choice of solvent can influence the reaction rate and selectivity. Theoretical studies suggest that non-polar solvents, such as benzene, are optimal for this cycloaddition. d-nb.infobohrium.com Polar solvents can stabilize the reactants more than the transition state, which can slow down the reaction. d-nb.info Interestingly, the presence of catalytic amounts of a protic solvent like methanol in a non-polar solvent can enhance the reaction by participating in hydrogen bonding with the nitrile oxide's oxygen atom, further favoring the selective pathway. bohrium.com

Experimentally, the reaction of this compound with β-aminocinnamonitrile has been shown to yield 3-aryl-5-(β-aminostyryl)-1,2,4-oxadiazole as the major product, confirming the predicted chemoselectivity for the nitrile group. d-nb.info The reaction is highly selective, with minimal interference from the dimerization of this compound. d-nb.info

Dimerization Processes of this compound

In the absence of a reactive dipolarophile, this compound, like other aromatic nitrile oxides, can undergo dimerization. This process can lead to several different isomeric products depending on the specific reaction conditions. acs.orgacs.org

Elucidation of Dimer Product Landscape: Furoxan, Dioxadiazine, and Oxadiazole N-Oxide Formation

The dimerization of this compound can yield three primary products:

Furoxan (1,2,5-oxadiazole 2-oxide) : This is a five-membered heterocyclic compound and is often the most common and thermodynamically stable dimer of aromatic nitrile oxides. acs.orgacs.orgwikipedia.org The formation of 3,4-bis(4-chlorophenyl)furoxan results from a "head-to-head" dimerization.

Dioxadiazine : This is a six-membered ring, specifically a 1,4-diaryl-1,4-dihydro-1,2,4,5-dioxadiazine. It is considered a "head-to-tail" dimer.

Oxadiazole N-Oxide : A less common five-membered ring isomer, the 1,2,4-oxadiazole 4-oxide, can also be formed. acs.orgacs.org

The specific product obtained is highly dependent on the reaction environment. acs.orgacs.org

Influence of Reaction Conditions (Solvent Inertness, Catalysis by Pyridine (B92270)/Trimethylamine) on Dimerization Selectivity

The distribution of dimer products is critically influenced by the solvent and the presence of catalysts. acs.orgacs.org

Inert Solvents : In inert solvents, the dimerization of this compound typically proceeds slowly and often leads to the formation of the furoxan as the major product. acs.orgacs.org This suggests that the furoxan is the thermodynamically favored product under these conditions.

Catalysis by Bases : The dimerization process can be significantly accelerated by the addition of tertiary amines. The choice of the amine catalyst can direct the selectivity of the dimerization:

Pyridine : Catalysis by pyridine has been shown to favor the formation of the furoxan dimer. acs.orgacs.org

Trimethylamine (B31210) : In contrast, catalysis by trimethylamine tends to promote the formation of the 1,2,4-oxadiazole-N-oxide dimer. acs.orgacs.org

This catalytic effect highlights the sensitivity of the dimerization pathways to the reaction medium, allowing for selective synthesis of different dimer structures.

Kinetic and Thermodynamic Aspects of Dimerization Pathways

The dimerization of benzonitrile oxides to form furoxans has been studied kinetically. The reaction is typically second-order with respect to the nitrile oxide concentration. A study on various substituted benzonitrile oxides found that the rate of dimerization is influenced by the electronic nature of the substituents on the aromatic ring. rsc.org For halogen substituents, the rate increases in the order para-Cl < meta-Cl, which is consistent with a Hammett-type relationship where the reaction is accelerated by electron-withdrawing groups (ρ = +0.86). rsc.org

The reaction rate is only slightly affected by the solvent, being somewhat faster in non-polar solvents like carbon tetrachloride compared to more polar media. rsc.org The activation parameters for the dimerization are characterized by a significantly negative entropy of activation (around -20 e.u.), which is consistent with a concerted, highly ordered transition state. rsc.org

From a thermodynamic perspective, the furoxan is generally considered the most stable dimer. Other dimers, like the dioxadiazine, may form under kinetic control but can potentially rearrange to the more stable furoxan over time or upon heating. The interplay between kinetic and thermodynamic factors is crucial in determining the final product distribution of the dimerization reaction. berkeley.edu

Investigations into Other Significant Reaction Classes

Beyond cycloaddition and dimerization, this compound can participate in other types of chemical transformations, including those mediated by transition metal catalysts.

Reactivity in Nickel-Catalyzed Processes, including Enantioselective Transformations

Nickel-catalyzed reactions represent a powerful tool in modern organic synthesis. While the direct nickel-catalyzed reactions involving this compound are a specialized area of research, related nickel-catalyzed transformations of nitriles and aryl chlorides provide a framework for understanding its potential reactivity.

Nickel catalysts are known to be effective for a variety of cross-coupling reactions. For instance, nickel complexes have been utilized in the amination of 4-chlorobenzonitrile with ammonia (B1221849). nih.gov In these processes, an arylnickel(II) chloride complex can be an active catalyst. nih.gov Nickel(0) species, often stabilized by phosphine (B1218219) ligands, can undergo oxidative addition with aryl chlorides like 4-chlorobenzonitrile, which is a key step in many catalytic cycles.

In the context of enantioselective transformations, nickel catalysis is particularly prominent in asymmetric cycloadditions. While specific examples focusing solely on this compound are not extensively documented in general literature, the broader class of nitrile oxides can participate in nickel-catalyzed enantioselective [3+2] cycloadditions with alkenes. In such reactions, a chiral ligand coordinated to the nickel center controls the stereochemical outcome, leading to the formation of chiral isoxazolines with high enantiomeric excess. The development of such processes is a key area of interest for the synthesis of enantiopure heterocyclic compounds for pharmaceutical and other applications.

Table of Mentioned Compounds

Exploration of Radical-Mediated Pathways and Intermediates (e.g., One-Electron Reduction and Oxidation Studies)

The investigation into radical-mediated pathways for this compound is a nuanced area of study, with much of the understanding derived from theoretical calculations and comparison with related compounds rather than direct experimental observation of the radical species. Nitrile oxides, as 1,3-dipoles, possess a complex electronic structure that can be described by several resonance forms. This electronic character influences their reactivity in radical processes.

Computational studies on the parent benzonitrile oxide suggest it has a "pseudo(mono)radical" character, which contributes to its reactivity in cycloaddition reactions. This inherent nature suggests that the formation of radical intermediates via one-electron transfer processes is plausible.

One-Electron Reduction: The one-electron reduction of this compound would lead to the formation of a radical anion. While direct experimental studies, such as Electron Paramagnetic Resonance (EPR) spectroscopy, on the this compound radical anion are not extensively documented, research on the related benzonitrile radical anion provides valuable insights. Studies have shown that the benzonitrile radical anion can be generated and stabilized in cryogenic matrices for spectroscopic characterization. It is anticipated that the this compound radical anion would similarly involve the acceptance of an electron into its π-system, with the spin density distributed across the aromatic ring and the nitrile oxide functional group. The electron-withdrawing nature of the chlorine atom would likely influence the stability and distribution of the radical anion.

One-Electron Oxidation: The one-electron oxidation of this compound would generate a corresponding radical cation. There is a notable lack of specific experimental data on the radical cation of this compound. Theoretical studies are required to predict its structure and stability. It is hypothesized that the removal of an electron would occur from one of the high-lying molecular orbitals, likely a π-orbital of the aromatic system. The resulting radical cation would be a highly reactive species. The primary fate of such radical cations is often deprotonation, leading to a neutral radical species.

The table below summarizes the key characteristics of the hypothetical radical intermediates of this compound, based on theoretical considerations and data from related species.

| Intermediate Species | Method of Generation (Hypothetical) | Expected Characteristics |

| Radical Anion | One-Electron Reduction | Electron added to the π-system; spin density delocalized over the aromatic ring and CNO group. |

| Radical Cation | One-Electron Oxidation | Electron removed from a π-orbital; highly reactive species, potentially undergoing rapid subsequent reactions like deprotonation. |

This table is based on theoretical predictions and analogies to related compounds due to the limited direct experimental data for this compound.

Studies on Interactions with Transition Metal Centers and Complex Formation

The interaction of this compound with transition metals is primarily observed in the context of catalysis rather than the formation of stable, isolable coordination complexes. As highly reactive 1,3-dipoles, nitrile oxides readily undergo reactions such as dimerization or cycloaddition, which often precludes their direct coordination to a metal center as a stable ligand in the way that their nitrile precursors do.

However, transition metals play a significant role as Lewis acids in catalyzing the 1,3-dipolar cycloaddition reactions of nitrile oxides with various dipolarophiles (e.g., alkenes and alkynes). mdpi.commaynoothuniversity.ie In these catalytic cycles, the transition metal center transiently interacts with the nitrile oxide. This interaction activates the nitrile oxide, lowering the energy barrier for the cycloaddition reaction. acs.org

The proposed mechanism for metal-catalyzed cycloaddition involves the coordination of the nitrile oxide to the metal center, which enhances its reactivity. This coordination can influence both the speed and the selectivity (regio- and stereoselectivity) of the reaction. maynoothuniversity.ie For example, copper and ruthenium catalysts have been employed to control the regioselectivity of nitrile oxide cycloadditions. maynoothuniversity.ie

The interaction can be generally depicted as follows:

Coordination: The oxygen atom of the nitrile oxide coordinates to the Lewis acidic transition metal center (M).

Activation: This coordination polarizes the nitrile oxide, making the carbon atom more electrophilic and activating the molecule for nucleophilic attack by the dipolarophile.

Cycloaddition: The activated complex reacts with the dipolarophile to form the cycloadduct (e.g., an isoxazoline or isoxazole).

Release: The product is released, and the metal catalyst is regenerated for the next cycle.

While stable, isolable complexes of this compound with transition metals are not reported, the catalytic data strongly support a transient interaction. The nature of this interaction depends on the metal, its ligands, and the reaction conditions. The table below lists examples of transition metals used to catalyze reactions involving nitrile oxides, which implies a transient interaction.

| Transition Metal | Type of Reaction Catalyzed | Role of Metal |

| Copper (Cu) | 1,3-Dipolar Cycloaddition | Lewis acid catalyst, regiocontrol. maynoothuniversity.ie |

| Ruthenium (Ru) | 1,3-Dipolar Cycloaddition | Lewis acid catalyst, regiocontrol. maynoothuniversity.ie |

| Nickel (Ni) | Catalytic Asymmetric Cycloaddition | Forms a chiral complex to induce enantioselectivity. |

This table highlights the catalytic role of transition metals, which involves transient interaction with the nitrile oxide, rather than the formation of stable complexes.

Computational and Theoretical Chemistry of 4 Chlorobenzonitrile Oxide

Application of Quantum Chemical Methodologies for Reactivity Prediction

Quantum chemical methodologies are instrumental in predicting the reactivity of 4-chlorobenzonitrile (B146240) oxide. Techniques such as Density Functional Theory (DFT) are employed to calculate various molecular descriptors that correlate with its chemical behavior. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical potential, hardness, softness, and the global electrophilicity index. Such calculations offer a quantitative understanding of the compound's electron-donating and accepting abilities, its stability, and its propensity for charge transfer in chemical reactions.

Molecular Electron Density Theory (MEDT) Framework for Reaction Analysis

Molecular Electron Density Theory (MEDT) has emerged as a powerful framework for analyzing the reactivity of 4-chlorobenzonitrile oxide, particularly in the context of cycloaddition reactions. researchgate.netbohrium.combibliotekanauki.plorcid.org This theory focuses on the changes in electron density throughout a reaction, providing a more direct understanding of chemical reactivity compared to orbital-based theories. bohrium.com MEDT has been successfully applied to explain the chemo-, regio-, and stereoselectivity observed in reactions involving this compound. researchgate.netbibliotekanauki.pl

A key application of computational chemistry is the determination of activation energies (ΔG‡) and enthalpies (ΔH‡) of reaction, which are crucial for understanding reaction kinetics. For instance, in the [3+2] cycloaddition reaction of this compound with β-aminocinnamonitrile, the activation enthalpy has been calculated to be 11.8 kcal/mol in the gas phase, 14.2 kcal/mol in benzene (B151609), and 16.6 kcal/mol in methanol (B129727). researchgate.net These values help in predicting the feasibility and rate of a reaction under different conditions. The inclusion of temperature and entropy effects provides the Gibbs free energy of activation, offering a more complete picture of the reaction's spontaneity. mdpi.com

Table 1: Activation and Reaction Enthalpies for the [3+2] Cycloaddition of this compound with β-Aminocinnamonitrile

| Solvent | Activation Enthalpy (kcal/mol) |

|---|---|

| Gas Phase | 11.8 |

| Benzene | 14.2 |

| Methanol | 16.6 |

Data sourced from a Molecular Electron Density Theory (MEDT) study at the MPWB1K/6-311G(d,p) computational level. researchgate.net

The Electron Localization Function (ELF) is a powerful tool within MEDT used to analyze the electronic structure of molecules. bohrium.com For this compound, ELF analysis reveals its zwitterionic character, which is crucial for its participation in certain types of cycloaddition reactions. researchgate.net By mapping the electron density, ELF helps to identify bonding and non-bonding electron pairs, providing a Lewis-like structure representation. researchgate.net In the reaction with β-aminocinnamonitrile, ELF analysis of the transition state indicates that the formation of new covalent bonds has not yet begun, suggesting non-covalent interactions are dominant at this stage. bibliotekanauki.pl Natural Population Analysis (NPA) complements ELF by providing atomic charges, showing, for example, that the oxygen atom of the nitrile oxide group is negatively charged while the carbon and nitrogen atoms are positively charged. researchgate.net

Conceptual Density Functional Theory (CDFT) provides a set of reactivity indices that quantify the electrophilic and nucleophilic character of molecules. bohrium.com For this compound, the electrophilicity index (ω) and nucleophilicity index (N) are calculated to predict its behavior in polar reactions. researchgate.net this compound is classified as a strong electrophile and a moderate nucleophile. d-nb.info The electronic chemical potential (μ) and chemical hardness (η) are also key CDFT parameters. mdpi.comd-nb.info The difference in the electronic chemical potential between reactants can predict the direction of electron density flux in a reaction. d-nb.info

Table 2: Conceptual DFT Reactivity Indices for this compound

| Index | Value (eV) | Classification |

|---|---|---|

| Electrophilicity (ω) | 1.68 | Strong Electrophile |

| Nucleophilicity (N) | 2.67 | Moderate Nucleophile |

These indices help in understanding the polar nature of reactions involving this compound. d-nb.info

Global Electron Density Transfer (GEDT) is a measure of the net charge transfer between the interacting fragments at the transition state of a reaction. researchgate.net It is a valuable tool for assessing the polar character of a reaction. researchgate.net In the [3+2] cycloaddition reaction of this compound, a GEDT value greater than 0.14 electrons at the most favorable transition state suggests a reaction with some polar character. researchgate.netd-nb.info This indicates a net flow of electron density from the nucleophilic reactant to the electrophilic one. d-nb.info

The Potential Energy Surface (PES) provides a comprehensive map of the energy of a system as a function of the geometric coordinates of its atoms. nih.gov By mapping the PES for reactions involving this compound, chemists can identify the minimum energy pathways, locate transition states, and determine the structures of intermediates and products. sci-rad.com For the dimerization of this compound, PES calculations have shown that the reaction proceeds stepwise through a dinitrosoalkene diradical intermediate. nih.gov This level of detail is crucial for understanding the mechanism of a reaction and for explaining observed product distributions. sci-rad.com

Density Functional Theory (DFT) for Mechanistic Studies and Prediction of Reactivity Parameters

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations, often at the MPWB1K/6-311G(d,p) or B3LYP/6-311++G(d,p) levels of theory, have been instrumental in elucidating reaction mechanisms and predicting reactivity parameters. researchgate.net

One key application of DFT is the study of [3+2] cycloaddition reactions, a characteristic reaction of nitrile oxides. For instance, in the reaction between this compound (CBNO) and β-aminocinnamonitrile, DFT calculations have shown the reaction to be a zwitterionic type (zw-type). researchgate.net The calculated activation energies (ΔG‡) help in understanding the kinetic preferences. For example, DFT has been used to explain the preference for reactions with less sterically hindered dipolarophiles by comparing the activation energies for reactions with different substrates like allyl bromide and vinyl acetate.

A Molecular Electron Density Theory (MEDT) study utilizing DFT has provided a detailed analysis of the chemo- and regioselectivity of the [3+2] cycloaddition reaction between CBNO and β-aminocinnamonitrile. researchgate.net This study revealed that the reaction proceeds through a non-concerted two-stage one-step mechanism. researchgate.net The activation enthalpy was calculated to be 11.8 kcal/mol in the gas phase, 14.2 kcal/mol in benzene, and 16.6 kcal/mol in methanol, indicating a solvent-dependent reactivity. researchgate.net

Table 1: Calculated Activation and Reaction Enthalpies for the [3+2] Cycloaddition of this compound

| Parameter | Gas Phase | Benzene | Methanol |

| Activation Enthalpy (ΔH‡, kcal/mol) | 11.8 | 14.2 | 16.6 |

| Reaction Enthalpy (ΔH, kcal/mol) | -43.8 to -44.6 | - | - |

Data sourced from DFT calculations at the MPWB1K/6-311G(d,p) level. researchgate.netmdpi.com

Furthermore, DFT calculations have been employed to analyze substituent effects on the reactivity of benzonitrile (B105546) oxides in cycloaddition reactions. The presence of the electron-withdrawing chlorine atom in this compound modulates its electronic and steric properties, influencing its electrophilicity and reactivity.

Frontier Molecular Orbital (FMO) Theory for Regio- and Chemoselectivity Rationalization

Frontier Molecular Orbital (FMO) theory has traditionally been a cornerstone for explaining the regioselectivity and chemoselectivity of pericyclic reactions, including the [3+2] cycloadditions of this compound. researchgate.net This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

In the context of this compound's reactions, FMO theory helps to rationalize the observed regioselectivity, which generally favors the formation of 5-substituted isoxazolines when reacting with unsymmetrical dipolarophiles. The theory posits that the regiochemistry is governed by the orbital coefficients and energy differences between the HOMO of the nitrile oxide and the LUMO of the dipolarophile (and vice versa). Specifically, the reaction is favored when the larger orbital coefficients of the interacting frontier orbitals align.

While FMO theory provides a useful qualitative model, more recent approaches like the Molecular Electron Density Theory (MEDT) have been presented as an alternative for analyzing these reactions. researchgate.netresearchgate.net MEDT, which is based on the analysis of the electron density, has been argued to provide a more comprehensive understanding of the factors governing reactivity and selectivity in these cycloaddition reactions. researchgate.netresearchgate.netresearchgate.net

Theoretical Modeling of Solvent Effects and Catalysis

Theoretical modeling plays a crucial role in understanding how solvents and catalysts influence the reactions of this compound. The inclusion of solvent effects in computational models, often through the Polarizable Continuum Model (PCM), can significantly impact the calculated activation barriers and reaction pathways. bohrium.comnih.gov

For the [3+2] cycloaddition reaction of CBNO with β-aminocinnamonitrile, theoretical studies have shown that the activation enthalpy increases from the gas phase to non-polar (benzene) and polar (methanol) solvents. researchgate.net This suggests that the transition state is less stabilized by the solvent than the reactants. researchgate.net However, the presence of a protic solvent like methanol can also play a more direct role. It has been shown that a methanol molecule can form a hydrogen bond with the oxygen atom of the nitrile oxide, which can enhance the reaction. researchgate.net This suggests that using a non-polar solvent with catalytic amounts of a protic solvent could be optimal for this reaction. researchgate.net

Catalysis has also been a subject of theoretical investigation. For instance, Ni(II)-bpy-COF catalysis has been used for the hydroxylation of 4-chlorobenzonitrile. Theoretical studies can help elucidate the mechanism of such catalytic processes, including the role of the catalyst in activating the reactants and stabilizing transition states. In some cases, catalytic amounts of protic additives like methanol have been shown to accelerate reactions by forming intermolecular hydrogen bonds with the nitrile oxide oxygen, thereby stabilizing the transition state.

Advanced Computational Techniques for Characterizing Intermolecular Interactions

Quantum Theory of Atoms in Molecules (QTAIM) for Bond Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. amercrystalassn.org This allows for the characterization of chemical bonds and intermolecular interactions based on the topological properties of the electron density, ρ(r). amercrystalassn.org

In the study of this compound and its reaction products, QTAIM analysis can be used to identify bond critical points (BCPs) and characterize the nature of the bonds (e.g., covalent, ionic, hydrogen bonds). researchgate.net For the transition states of the [3+2] cycloaddition reaction of CBNO, QTAIM analysis has revealed the presence of non-covalent interactions at the interatomic bonding regions. researchgate.netresearchgate.net The values of the electron density and its Laplacian at the BCPs between the forming bonds indicate that covalent bond formation has not yet significantly occurred in the transition state. bibliotekanauki.pl

Non-Covalent Interaction (NCI) Analysis for Weak Interactions

Non-Covalent Interaction (NCI) analysis is a computational tool used to visualize and characterize weak intermolecular and intramolecular interactions. bibliotekanauki.plnih.gov It is based on the relationship between the electron density and the reduced density gradient. nih.gov NCI analysis generates 3D isosurfaces that highlight regions of weak interactions, such as hydrogen bonds, van der Waals interactions, and steric clashes. nih.gov

For the transition states in the reactions of this compound, NCI analysis can complement QTAIM by providing a visual representation of the non-covalent interactions that stabilize the transition state. bibliotekanauki.pl For example, in the cycloaddition reaction with β-aminocinnamonitrile, an intramolecular hydrogen bond between the amine group of the aminocinnamonitrile and the oxygen of the nitrile oxide has been identified as a key stabilizing interaction in the most favorable transition state. researchgate.net NCI plots can visually confirm the presence and nature of such weak interactions. bibliotekanauki.pl

Kinetic Studies of 4 Chlorobenzonitrile Oxide Reactions

Determination of Reaction Rate Constants for Cycloadditions and Dimerizations

The reactivity of 4-chlorobenzonitrile (B146240) oxide is characterized by its participation in [3+2] cycloaddition reactions with various dipolarophiles and its propensity to dimerize. Kinetic studies have quantified the rates of these competing processes. The dimerization of p-chlorobenzonitrile N-oxide has been studied in various solvents, and the rate constants have been determined at different temperatures. rsc.org For instance, the second-order rate constant for the dimerization of 4-chlorobenzonitrile oxide to the corresponding furoxan in chloroform (B151607) at 25°C has been reported as 1.77 x 10⁻⁴ mol⁻¹dm³s⁻¹. arkat-usa.org

In cycloaddition reactions, the rate is dependent on the nature of the dipolarophile. Electron-withdrawing substituents on the dipolarophile generally accelerate the reaction. The Hammett equation has been applied to correlate the reaction rates with substituent constants, revealing a positive ρ value of +0.86 for the reaction of substituted benzonitrile (B105546) N-oxides, indicating that electron-withdrawing groups on the benzonitrile oxide increase the reaction rate. rsc.org

Below is a table summarizing representative reaction rate constants for the dimerization of this compound in different solvents.

Table 1: Reaction Rate Constants for the Dimerization of this compound

| Solvent | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) |

|---|---|---|

| Chloroform | 25 | 1.77 x 10⁻⁴ arkat-usa.org |

| Carbon Tetrachloride | Not Specified | Data not available in provided search results. |

| Benzene (B151609) | Not Specified | Data not available in provided search results. |

Analysis of Activation Parameters (Activation Enthalpies, Gibbs Free Energies, Entropies)

Activation parameters, including activation enthalpy (ΔH‡), Gibbs free energy of activation (ΔG‡), and entropy of activation (ΔS‡), provide a deeper understanding of the transition state and the energetic barriers of a reaction. For the cycloaddition of this compound with styrene, the activation enthalpy (ΔH‡) is 11.8 kcal/mol, and the activation entropy (ΔS‡) is -27 J K⁻¹ mol⁻¹. sci-hub.se

Theoretical studies using density functional theory (DFT) have been employed to calculate the activation parameters for both cycloaddition and dimerization reactions. For the [3+2] cycloaddition reaction between this compound and β-aminocinnamonitrile, the activation enthalpy was calculated to be 11.8 kcal/mol in the gas phase, 14.2 kcal/mol in benzene, and 16.6 kcal/mol in methanol (B129727). researchgate.netresearchgate.net The activation Gibbs free energies for the reaction of aryl-substituted nitrile N-oxides with trichloronitropropene were found to be in the range of 22.8–25.6 kcal·mol⁻¹. researchgate.net

The dimerization of nitrile oxides to form furoxans has been shown through DFT calculations to proceed stepwise via dinitrosoalkene diradicals, with the rate-determining step being C-C bond formation. acs.org The activation parameters for the dimerization of p-chlorobenzonitrile N-oxide have been evaluated in various solvents. rsc.org

Table 2: Activation Parameters for Reactions of this compound

| Reaction | Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal mol⁻¹ K⁻¹) | ΔG‡ (kcal/mol) |

|---|---|---|---|---|

| Cycloaddition with Styrene | Not Specified | 11.8 sci-hub.se | -27 sci-hub.se | Not Specified |

| Cycloaddition with β-aminocinnamonitrile | Gas Phase | 11.8 researchgate.netresearchgate.net | Not Specified | Not Specified |

| Cycloaddition with β-aminocinnamonitrile | Benzene | 14.2 researchgate.netresearchgate.net | Not Specified | Not Specified |

| Cycloaddition with β-aminocinnamonitrile | Methanol | 16.6 researchgate.netresearchgate.net | Not Specified | Not Specified |

| Dimerization | Dioxan | 16.8 | -20.9 | 23.0 |

| Dimerization | Dimethylformamide | 15.6 | -24.0 | 22.8 |

Note: The data for dimerization in the table is for p-chlorobenzonitrile N-oxide, as presented in a study by Beltrame et al. (1970). rsc.org Some values were not found in the initial search.

Impact of Reaction Conditions on Reaction Kinetics

Solvent polarity can significantly influence the rates of reactions involving polar species like nitrile oxides. In general, for the 1,3-dipolar cycloadditions of nitrile oxides, there is often a small dependence of the reaction rate on solvent polarity. sci-hub.se However, computational studies on the reaction of this compound with β-aminocinnamonitrile show that the activation enthalpy increases with solvent polarity, from 14.2 kcal/mol in benzene to 16.6 kcal/mol in methanol, suggesting a slight deceleration in more polar solvents. researchgate.netresearchgate.net This is because polar solvents can better solvate the reactants than the less polar transition state, thus increasing the activation barrier. chemrxiv.org Non-polar solvents like benzene are often preferred to minimize the stabilization of polar intermediates, which can favor dimerization over the desired cycloaddition.

Catalytic additives can play a crucial role in modulating the reaction rates and pathways of this compound. For instance, in certain cycloaddition reactions, catalytic amounts of pyridine (B92270) or trimethylamine (B31210) can be employed. Theoretical studies suggest that for the reaction with β-aminocinnamonitrile, the use of a non-polar solvent like benzene containing catalytic amounts of a protic solvent such as methanol could be the best experimental condition. researchgate.net The protic additive can facilitate the reaction through hydrogen bonding with the oxygen atom of the nitrile oxide. researchgate.net

In other types of reactions involving the 4-chlorobenzonitrile moiety, catalysts are essential. For example, the hydrogenation of 4-chlorobenzonitrile can be catalyzed by silica-supported Fe/Fe-O nanoparticles, with additives like Al(i-OPr)₃ enhancing the process. researchgate.net Similarly, platinum-based heterogeneous catalysts, sometimes promoted with bismuth, are effective for the synthesis of nitriles from alcohols and ammonia (B1221849), a reaction that proceeds via an oxidative coupling mechanism. acs.orgacs.org

Comparative Kinetic Studies of Unimolecular Versus Bimolecular Pathways

This compound can undergo both unimolecular (isomerization to isocyanate) and bimolecular (cycloaddition and dimerization) reactions. Kinetic studies help to delineate the conditions that favor one pathway over another. Dimerization is a bimolecular process, and its rate is dependent on the concentration of the nitrile oxide. rsc.orgarkat-usa.org DFT calculations have shown that the dimerization of aromatic nitrile oxides is retarded due to the interruption of conjugation between the nitrile oxide and the aryl group in the transition state for C-C bond formation. acs.org

Cycloaddition is also a bimolecular reaction, and its rate is influenced by the concentration of both the nitrile oxide and the dipolarophile. sci-hub.se In contrast, the isomerization of a nitrile oxide to an isocyanate is a unimolecular process. The relative rates of these competing pathways are crucial for synthetic applications. Generally, in the presence of a reactive dipolarophile, the bimolecular cycloaddition pathway is favored. In the absence of such a trapping agent, the bimolecular dimerization becomes more prominent. The unimolecular isomerization to isocyanate typically requires higher temperatures or photolytic conditions.

Solid State Chemistry of 4 Chlorobenzonitrile Oxide

Single-Crystal X-ray Diffraction Studies and Polymorphism

The crystal structure of 4-chlorobenzonitrile (B146240) oxide has been determined, revealing key details about its molecular geometry. acs.orgiucr.org Unlike more sterically hindered benzonitrile (B105546) oxides that exhibit a bent C-C≡N-O group, the 4-chloro derivative is considered maximally unhindered. iucr.org This lack of steric hindrance from ortho substituents allows the CNO group to adopt a nearly linear geometry, with a C-C≡N angle reported as 179.5(2)°. iucr.org This linearity is the most pronounced reported for any benzonitrile oxide derivative. iucr.org

Studies have been conducted to prepare and crystallize various nitrile oxides, including the 4-chloro derivative, to determine their crystal structures via single-crystal X-ray diffraction. acs.org While polymorphism, the existence of a compound in multiple crystalline forms, is a known phenomenon for related compounds like 4-chlorobenzonitrile, which has two observed polymorphic forms researchgate.netnih.gov, there are no reports of polymorphism for 4-chlorobenzonitrile oxide itself in the reviewed literature. However, its solid-state dimerization product, a furoxan, is known to exist in at least two polymorphic forms. acs.org

Table 1: Crystallographic Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₇H₄ClNO | nih.gov |

| Space Group | P 1 21/m 1 | nih.gov |

| 'a' lattice parameter (Å) | 4.5995 | nih.gov |

| 'b' lattice parameter (Å) | 7.7964 | nih.gov |

| 'c' lattice parameter (Å) | 9.3711 | nih.gov |

| Angle α (°) | 90 | nih.gov |

| Angle β (°) | 101.2010 | nih.gov |

| Angle γ (°) | 90 | nih.gov |

| C-C≡N Angle (°) | 179.5(2) | iucr.org |

Solid-State Dimerization Processes and Product Identification (e.g., Furoxan Formation)

In both solution and the solid state, benzonitrile oxides have a propensity to dimerize. iucr.orgacs.org Depending on the conditions, nitrile oxides can dimerize to form three possible products: a furoxan (a 1,2,5-oxadiazole-2-oxide), a dioxadiazine, or an oxadiazole N-oxide. acs.orgacs.org

Investigations have confirmed that this compound undergoes dimerization in the solid state. acs.org The specific product of this solid-state reaction has been identified as the furoxan, which corresponds to a "head-to-head" dimerization pathway. acs.org This is notable because other dimerization pathways could theoretically lead to different products. rsc.org Furthermore, of the two known polymorphs of the resulting bis(4-chlorophenyl)furoxan, it is the monoclinic form, not the orthorhombic polymorph, that is formed in the crystal. acs.org

The mechanism of furoxan formation has been explored using density functional theory (DFT) calculations for both acetonitrile (B52724) oxide and p-chlorobenzonitrile oxide. nih.gov These studies suggest that the dimerization is not a concerted process but rather occurs stepwise. nih.gov The proposed mechanism involves the formation of a dinitrosoalkene intermediate that possesses significant diradical character, with the rate-determining step being the initial C-C bond formation. nih.govacs.org

Analysis of Intermolecular Interactions and Molecular Packing in the Crystalline State

The course of a solid-state reaction is governed by the arrangement of molecules in the crystal lattice, a concept known as topochemistry. The molecular packing and the specific intermolecular interactions within the crystal pre-organize the reactant molecules for a particular reaction pathway.

In the crystalline state of this compound, several key intermolecular interactions have been identified that influence its packing and subsequent solid-state reactivity. acs.org Analysis of the crystal structure reveals a significant, close intermolecular approach of 3.1683(16) Å between the negatively charged oxygen atom of the nitrile oxide group and the chlorine atom of a neighboring molecule. acs.orgacs.org This type of halogen-bonding interaction is considered an important factor in the crystal engineering of nitrile oxides. acs.org

Table 2: Key Intermolecular Distances in Crystalline this compound

| Interaction Type | Distance (Å) | Significance | Source |

|---|---|---|---|

| Oxygen-Chlorine Approach | 3.1683(16) | A significant halogen-bonding interaction influencing molecular packing. | acs.org |

| Closest Intermolecular Approach (Translationally Related Molecules) | 3.865 | Consistent with the orientation required for head-to-head dimerization to form furoxan. | acs.org |

Investigations into Solid-State 1,3-Dipolar Cycloadditions and Their Potential Divergence from Solution Reactivity

Beyond dimerization, nitrile oxides are highly valuable reagents in 1,3-dipolar cycloaddition reactions with various dipolarophiles (e.g., alkenes and alkynes) to synthesize five-membered heterocyclic compounds like isoxazolines and isoxazoles. acs.org A key research question is whether these cycloaddition reactions can be performed in the solid state and if the reactivity or product distribution would differ from that observed in solution. acs.orgacs.org

In solution, the 1,3-dipolar cycloaddition of this compound with styrene, for example, has been studied, showing an activation enthalpy (ΔH#) of 11.8 kcal/mol and an activation entropy (ΔS#) of -27 J/K·mol. sci-hub.se Such reactions are often highly regioselective. The potential for solid-state 1,3-dipolar cycloadditions involves co-crystallizing the nitrile oxide with a suitable dipolarophile. acs.orgacs.org If the crystal packing of such a co-crystal places the reactants in the correct proximity and orientation, a reaction could be induced, potentially by thermal or photochemical means.

This approach is of significant interest because the constraints of the crystal lattice could lead to different stereochemical or regiochemical outcomes than are typically found in solution, where molecules have much greater freedom of movement. Research in this area seeks to determine if different polymorphs of a nitrile oxide might yield different solid-state reaction products and whether solid-state reactions could provide a pathway to novel heterocyclic structures that are inaccessible through conventional solution-phase synthesis. acs.orgacs.org

Advanced Applications of 4 Chlorobenzonitrile Oxide in Targeted Organic Synthesis

Strategic Synthesis of Complex Heterocyclic Systems

The [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition, is the cornerstone of 4-chlorobenzonitrile (B146240) oxide's utility. This reaction allows for the efficient construction of five-membered heterocyclic rings, which are prevalent scaffolds in medicinal chemistry and materials science.

The synthesis of isoxazolines and isoxazoles represents one of the most widespread applications of 4-chlorobenzonitrile oxide. These heterocycles are core components of numerous compounds with significant pharmaceutical activities, including anti-tumoral, antibacterial, antiviral, and anti-inflammatory properties. iucr.org The reaction involves the cycloaddition of this compound, often generated in situ, with an alkene (dipolarophile) to yield an isoxazoline (B3343090) or with an alkyne to produce an isoxazole (B147169). sci-hub.se

The regioselectivity of these cycloadditions has been a subject of detailed theoretical investigation. researchgate.netresearchgate.net Studies using density functional theory (DFT) and activation energy calculations have been employed to predict and understand the observed regiochemistry. researchgate.netresearchgate.net For instance, the reaction of this compound with various dipolarophiles consistently yields specific regioisomers, a finding supported by both experimental results and theoretical models. researchgate.netresearchgate.net